2-Butynyl acetate

Description

Significance and Research Trajectory of Acetylenic Esters in Modern Chemical Synthesis

Acetylenic esters, as a class of compounds, are of paramount importance in modern organic synthesis. Their electron-deficient nature, arising from the conjugation of the ester group with the alkyne moiety, makes them highly reactive and versatile intermediates. These compounds are potent Michael acceptors, readily undergoing addition reactions with a wide range of nucleophiles. chemsynthesis.com This reactivity has been extensively exploited in multicomponent reactions (MCRs), where multiple starting materials combine in a single step to form complex products, offering advantages in terms of efficiency and atom economy. chemsrc.com

Furthermore, acetylenic esters are effective dienophiles and dipolarophiles in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. These reactions are fundamental in the construction of cyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceutical agents. The ability of acetylenic esters to participate in these diverse transformations has cemented their role as indispensable tools for synthetic chemists, enabling the assembly of a vast array of acyclic, carbocyclic, and heterocyclic compounds. chemsynthesis.com

Historical Context of 2-Butynyl Acetate (B1210297) within Alkyne Chemistry

The utility of 2-butynyl acetate as a synthetic intermediate can be traced back several decades. While the precise first synthesis is not prominently documented, its preparation from readily available starting materials like 2-butyn-1-ol (B121050) and acetyl chloride is based on fundamental esterification principles. chemsynthesis.com Historical patent literature from as early as 1965 describes the synthesis of more complex molecules, such as substituted aminobutynyl acetates, which conceptually highlights the long-standing role of butynyl derivatives as foundational building blocks. nih.gov For instance, 4-diethylamino-2-butynyl acetate, a compound with noted pharmacological applications, has been synthesized using propargyl acetate in a process that underscores the utility of such acetylenic esters as key intermediates. chemsrc.comchemsrc.com The consistent use of this compound and related structures in the synthesis of pharmacologically relevant scaffolds demonstrates its enduring value as a versatile and reliable component in the synthetic chemist's toolbox.

Current Research Landscape and Emerging Trends Pertaining to this compound in Academic Research

In recent years, this compound and its derivatives have continued to feature in innovative synthetic methodologies. Contemporary research showcases its application in sophisticated catalytic systems to forge complex molecular structures. For example, rhodium(II)-catalyzed reactions of 2-butynyl diazoacetates have been developed as a method for synthesizing substituted furans, a common motif in biologically active compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34485-37-5 chemsrc.com |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| Boiling Point | 149.4 ± 23.0 °C at 760 mmHg chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 43.8 ± 20.0 °C chemsrc.com |

| Refractive Index | 1.431 chemsrc.com |

Table 2: Selected Synthetic Applications of this compound and Derivatives

| Reaction Type | Reagents/Catalyst | Product Class |

| Esterification | 2-Butyn-1-ol, Acetyl chloride | Acetylenic Ester chemsynthesis.com |

| Amination/Condensation | Propargyl acetate, Diethylamine, Formaldehyde | Substituted Aminobutynyl Acetate chemsrc.comchemsrc.com |

| Cyclization | 2-Butynyl diazoacetates, Rhodium(II) acetate | Substituted Furans |

| Hydroacylation | Alcohols/Aldehydes, Ruthenium catalyst | α,β-Unsaturated Ketones ontosight.ai |

| Dendrimer Synthesis | 2-Butyne-1,4-diol, POCl₃, 3-Hydroxybenzaldehyde | Phosphorus-containing Dendrimers |

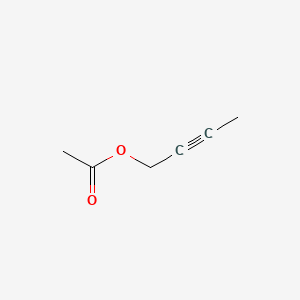

Structure

3D Structure

Propriétés

IUPAC Name |

but-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMZQEFXKCGILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427046 | |

| Record name | 2-BUTYNYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34485-37-5 | |

| Record name | 2-BUTYNYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butynyl Acetate and Its Derivatives

Direct Esterification Approaches to 2-Butynyl Acetate (B1210297)

The synthesis of 2-butynyl acetate is commonly achieved through direct esterification, a fundamental reaction in organic chemistry.

Esterification of 2-Butyn-1-ol (B121050) with Acetic Acid Derivatives

The primary method for synthesizing this compound is the esterification of 2-butyn-1-ol with an acetic acid derivative. scholarsresearchlibrary.com This reaction, known as Fischer esterification, involves the reaction of an alcohol (2-butyn-1-ol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst. youtube.comlibretexts.orgchemguide.co.uk The general reaction is reversible. libretexts.org

Alternatively, more reactive derivatives of acetic acid, such as acetyl chloride or acetic anhydride (B1165640), can be used. chemguide.co.uk The reaction with acetyl chloride is vigorous and produces hydrogen chloride as a byproduct. chemguide.co.uk The reaction with acetic anhydride is slower and typically requires heating. chemguide.co.uk

A standard laboratory procedure involves cooling a solution of propargyl alcohol and triethylamine (B128534) in dichloromethane (B109758) and then adding acetyl chloride while maintaining a low temperature. scholarsresearchlibrary.com After warming to room temperature and stirring, water is added to the reaction mixture. The organic layer containing the product is then separated. scholarsresearchlibrary.com

Catalytic Systems and Conditions for this compound Esterification

Various catalytic systems can be employed to facilitate the esterification of 2-butyn-1-ol. Concentrated sulfuric acid is a traditional and cost-effective catalyst, but it can cause corrosion and environmental concerns due to waste acid discharge. derpharmachemica.com To circumvent these issues, greener alternatives are being explored. Heteropoly acids, for instance, are strong Brønsted acids that can be used in smaller quantities, are non-corrosive, and are often reusable. derpharmachemica.com

For the synthesis of butyl acetate, a related ester, studies have shown that a Waugh structure molybdenum-manganese polyoxometalate can be an effective and environmentally friendly catalyst, leading to high conversion rates and selectivity. derpharmachemica.com The reaction conditions, such as the molar ratio of alcohol to acid, catalyst amount, and reaction time, are optimized to maximize the yield. derpharmachemica.com For example, an optimal alcohol-to-acid molar ratio of 1:3 and a specific amount of catalyst can lead to a high esterification rate. derpharmachemica.com

Synthesis of Substituted this compound Analogs

The synthesis of derivatives of this compound often involves multistep processes and the use of various precursors.

Propargyl Acetate Homologs as Synthetic Precursors to this compound Derivatives

Propargyl acetate and its homologs are key starting materials for the synthesis of various substituted this compound derivatives. scholarsresearchlibrary.comsphinxsai.com For instance, diverse analogs of 4-diethylamino-2-butynyl acetate are synthesized in a two-step process that begins with different propargyl acetate homologs. scholarsresearchlibrary.comsphinxsai.com This is followed by a condensation reaction with various substituted amines. scholarsresearchlibrary.comsphinxsai.com

A standard process for preparing 4-diethylamino-2-butynyl acetate and its analogs involves reacting p-formaldehyde, diethylamine, and cuprous chloride with propargyl acetate in 1,4-dioxane. scholarsresearchlibrary.com The mixture is heated, and after completion, the product is isolated. scholarsresearchlibrary.com

Multistep Synthetic Routes to Complex this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multistep reaction sequences. These routes allow for the introduction of diverse structural modifications. scholarsresearchlibrary.comsphinxsai.com For example, the synthesis of α-cyclohexyl-α-hydroxy-benzeneacetic acid-4-(diethylamino)-2-butynyl ester hydrochloride involves the condensation of the intermediate 4-diethylamino-2-butynyl acetate with α-cyclohexyl-α-hydroxybenzeneacetic acid methyl ester. scholarsresearchlibrary.com

These multistep syntheses provide a versatile platform for creating a library of compounds with varied structural features, which is crucial for structure-activity relationship studies in drug discovery. scholarsresearchlibrary.comsphinxsai.com

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. nih.gov This involves several key strategies:

Use of Greener Solvents: Replacing hazardous solvents with safer alternatives like water, supercritical fluids, or ionic liquids is a primary goal. For example, while dichloromethane is often used, greener solvents like ethyl acetate are preferred when possible. nih.gov

Catalysis: Employing catalysts instead of stoichiometric reagents minimizes waste. Catalysts are used in small amounts and can be recycled and reused, making the process more sustainable. derpharmachemica.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible reduces energy consumption. The use of alternative energy sources like microwave or ultrasonic irradiation can also improve energy efficiency. beilstein-journals.org

Renewable Feedstocks: Utilizing renewable starting materials, often derived from agricultural products, instead of depletable fossil fuels is a key aspect of sustainable chemistry.

By incorporating these principles, the chemical industry aims to develop more environmentally benign and economically viable processes for the synthesis of important compounds like this compound. hymasynthesis.comresearchgate.net

Utilization of Waste Streams for Precursor Generation (e.g., 2-Butyn-1-ol)

A notable and environmentally conscious approach to synthesizing the precursor 2-butyn-1-ol involves the repurposing of industrial byproducts. A specific method utilizes a waste liquid from rubber production, which contains 1,3-dichloro-2-butene (B238901), as a starting material. google.com This process transforms a waste product into a valuable chemical intermediate, aligning with principles of green chemistry.

The synthesis from this waste stream is a multi-step process. Initially, the 1,3-dichloro-2-butene-containing waste liquid undergoes hydrolysis to produce 3-chloro-2-buten-1-ol (B1141498). google.comorgsyn.org This intermediate is then subjected to an elimination reaction to yield 2-butyn-1-ol. google.comorgsyn.org A Chinese patent outlines a detailed procedure for this conversion, reporting a product yield of over 88% and a purity of 96-98%. google.com

The process begins with the hydrolysis of the waste liquid, where 1,3-dichloro-2-butene is reacted with sodium carbonate in water under reflux conditions (85-92 °C) for approximately 8 to 8.5 hours. google.com Following the hydrolysis, the resulting 3-chloro-2-buten-1-ol is isolated. This intermediate is then treated with sodium amide in liquid ammonia (B1221849) to induce an elimination reaction, which forms 2-butyn-1-ol. orgsyn.org The final product is obtained after purification steps. google.comorgsyn.org

This method provides a cost-effective and sustainable route to 2-butyn-1-ol, which is a key precursor for the synthesis of this compound and other valuable chemical compounds.

Synthetic Routes to this compound

The primary methods for synthesizing this compound from 2-butyn-1-ol are through esterification reactions with acetylating agents like acetyl chloride or acetic anhydride. Enzymatic methods using lipases have also been explored as a greener alternative.

The reaction of 2-butyn-1-ol with acetyl chloride is a common laboratory-scale synthesis. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct that is formed. chemguide.co.uk The reaction is often exothermic and proceeds rapidly. chemguide.co.uk

Alternatively, acetic anhydride can be used as the acetylating agent. This reaction can be catalyzed by various acids or bases. For instance, 4-dialkylaminopyridines (like DMAP) have been shown to be effective catalysts for acetylation reactions with acetic anhydride. semanticscholar.org Another approach involves the use of solid acid catalysts. cardiff.ac.uk

Enzymatic synthesis offers a milder and more selective route to this compound. Lipases, such as those from Candida antarctica or Rhizopus oryzae, can catalyze the esterification of 2-butyn-1-ol with acetic acid or the transesterification with an acetate ester. nih.govscispace.comnih.gov These reactions are often performed in organic solvents or in solvent-free systems to shift the equilibrium towards the product. nih.gov

Below is a data table summarizing various synthetic methodologies for this compound and its precursors.

Table 1: Synthetic Methodologies for this compound and its Precursors

| Product | Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference(s) |

|---|

| 2-Butyn-1-ol | Waste liquid containing 1,3-dichloro-2-butene | 1. Na₂CO₃, H₂O 2. NaNH₂, liquid NH₃ | Water, Ether | 1. 85-92°C, 8-8.5 h (reflux) 2. Not specified | >88% | google.comorgsyn.org | | 3-Chloro-2-buten-1-ol | 1,3-dichloro-2-butene | 10% Sodium Carbonate | Ether | Reflux, 3 hours | 63% | orgsyn.org | | This compound | 4-(1-pyrrolidinyl)-2-butyn-1-ol | Acetic anhydride or Acetyl chloride, Base | Not Specified | Not Specified | Not Specified | | | Butyl acetate | Acetic acid, Butanol | Immobilized Rhizopus oryzae lipase (B570770) | Heptane or Hexane | 37°C | 80% (Heptane), 76% (Hexane) | nih.gov | | 2-Phenylethyl acetate | Not specified | Novozym® 435 (immobilized Candida antarctica lipase B) | Not Specified | 57.8°C, 79 min | 85.4% | nih.gov | | Acetylated alcohols/phenols | Various alcohols/phenols | Acetic anhydride, Sodium bicarbonate | Toluene | Room Temperature | Good to Excellent | researchgate.net | | Acetylated 1-methylcyclohexanol (B147175) | 1-methylcyclohexanol | Acetic anhydride, DMAP, Triethylamine | None | Room Temperature, 17 h | Not Specified | semanticscholar.org |

Reactivity and Transformational Chemistry of 2 Butynyl Acetate

Reactions Involving the Alkyne Moiety of 2-Butynyl Acetate (B1210297).msu.edumsu.edu

The reactivity of 2-butynyl acetate is dominated by its carbon-carbon triple bond. This alkyne functionality serves as a site for a variety of chemical transformations, primarily addition reactions, due to the presence of two electron-rich pi (π) bonds. researchgate.netlibretexts.org The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, allowing for reactions with a wide range of electrophiles and nucleophiles. msu.edu

Addition reactions are the most common transformations for alkynes, and this compound readily undergoes such reactions, often with regio- and stereoselectivity similar to other internal alkynes. msu.edumsu.edu

The reduction of the alkyne in this compound can be controlled to produce either an alkane, a cis-alkene, or a trans-alkene, depending on the catalyst and reaction conditions. libretexts.orglumenlearning.com

Complete Hydrogenation to Alkane: Catalytic hydrogenation of this compound over powerful metal catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) results in the complete reduction of the triple bond. libretexts.orglibretexts.org The reaction consumes two equivalents of hydrogen gas (H₂) to yield butyl acetate . The alkene intermediate, 2-butenyl acetate, is formed transiently but is rapidly reduced to the corresponding alkane under these conditions. msu.edulibretexts.org

Stereoselective Reduction to cis-Alkene: To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. msu.edu Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with lead acetate and quinoline, is commonly used for this purpose. libretexts.orglibretexts.org The hydrogenation of this compound in the presence of Lindlar's catalyst stereoselectively produces (Z)-2-butenyl acetate (the cis isomer). This selectivity arises from the syn-addition of hydrogen atoms, where both hydrogens add to the same face of the alkyne as it is adsorbed on the catalyst surface. msu.edulibretexts.org

Stereoselective Reduction to trans-Alkene: A complementary stereoselective reduction to form the trans-alkene is achieved through a dissolving metal reduction. libretexts.org The reaction of this compound with sodium (Na) or lithium (Li) metal in liquid ammonia (B1221849) (NH₃) at low temperatures produces (E)-2-butenyl acetate (the trans isomer). libretexts.orglumenlearning.com This reaction proceeds via a radical anion intermediate, and the more stable trans-vinyl anion is preferentially formed, leading to the trans product after protonation. libretexts.org

Table 1: Catalytic Hydrogenation and Stereoselective Reduction of this compound

| Starting Material | Reagents and Conditions | Major Product | Product Stereochemistry |

|---|---|---|---|

| This compound | H₂, Pd/C (or Pt, Ni) | Butyl acetate | Alkane (Achiral) |

| This compound | H₂, Lindlar's Catalyst | (Z)-2-Butenyl acetate | cis (Z) |

| This compound | Na, liquid NH₃ | (E)-2-Butenyl acetate | trans (E) |

Hydration: The acid-catalyzed addition of water across the triple bond of an alkyne, typically facilitated by a mercuric sulfate (B86663) (HgSO₄) catalyst, yields an enol intermediate that rapidly tautomerizes to a more stable carbonyl compound. msu.edulibretexts.org For an unsymmetrical internal alkyne like this compound (CH₃-C≡C-CH₂OAc), the initial protonation can occur on either of the sp-hybridized carbons. libretexts.org This lack of regioselectivity leads to the formation of a mixture of two different enol intermediates, which then tautomerize to a mixture of two ketone products: 4-acetoxy-2-pentanone and 3-acetoxy-2-butanone . msu.edulibretexts.org

Hydroboration-Oxidation: This two-step procedure also results in the addition of water across the triple bond. The first step involves the addition of a borane (B79455) reagent, such as borane (BH₃) or a sterically hindered dialkylborane, to the alkyne. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes. libretexts.orgfiveable.me For unsymmetrical internal alkynes, hydroboration is not regioselective and typically yields a mixture of carbonyl products, making it less synthetically useful unless specific directing groups are present. msu.edupearson.com

Hydrohalogenation: this compound reacts with hydrogen halides (HX, where X = Cl, Br, I) in an electrophilic addition reaction. The addition of one equivalent of HX to the unsymmetrical alkyne is not regioselective and produces a mixture of two isomeric vinyl halides. libretexts.orgmasterorganicchemistry.com The addition of a second equivalent of HX to this mixture would result in the formation of two different geminal dihalides, where both halogens are attached to the same carbon. libretexts.org

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to this compound occurs readily. The addition of one equivalent of the halogen typically proceeds via an anti-addition mechanism, leading to the formation of a trans-dihaloalkene. For example, bromination would yield (E)-2,3-dibromo-2-butenyl acetate . If an excess of the halogen is used, a second addition can occur, resulting in a tetrahaloalkane derivative. msu.edu

Table 2: Electrophilic Addition Reactions of this compound

| Reaction | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 4-acetoxy-2-pentanone and 3-acetoxy-2-butanone | Follows keto-enol tautomerism. libretexts.org |

| Hydrohalogenation | 1 eq. HX (X=Cl, Br) | Mixture of regioisomeric vinyl halides | Follows Markovnikov's rule for each possible protonation. libretexts.orgmasterorganicchemistry.com |

| Halogenation | 1 eq. X₂ (X=Cl, Br) | (E)-2,3-dihalo-2-butenyl acetate | Proceeds via anti-addition. msu.edu |

The alkyne functionality of this compound can participate in various cycloaddition reactions to form cyclic compounds.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This reaction is a highly efficient and widely used example of click chemistry. acs.orgmt.com this compound, as an alkyne, can react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst (often generated in situ from a Cu(II) salt like copper(II) acetate with a reducing agent such as sodium ascorbate). researchgate.netmdpi.com The reaction is a [3+2] cycloaddition that is highly regioselective, exclusively yielding a 1,4-disubstituted 1,2,3-triazole derivative. researchgate.net This powerful transformation is used extensively in materials science and bioconjugation due to its reliability and mild reaction conditions. researchgate.net

Diels-Alder Reaction: While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can participate under certain conditions, often requiring elevated temperatures or activation. Research has shown that derivatives of this compound can be involved in Diels-Alder reactions. For instance, an N-allenylsulfenimide, which can be generated from a this compound derivative, has been shown to undergo a Diels-Alder reaction, demonstrating a pathway where the butynyl skeleton is incorporated into a cyclic system. molaid.com

The triple bond in this compound can migrate under certain conditions, and the molecule's framework can participate in sigmatropic rearrangements.

Isomerization: Internal alkynes can be isomerized to terminal alkynes or allenes. The treatment of 2-butyne (B1218202) with a strong base, such as ethanolic potassium hydroxide, can induce isomerization to 1-butyne. doubtnut.com Similarly, this compound could potentially undergo base-catalyzed isomerization to form 1-acetoxy-1,2-butadiene (an allene) or 4-acetoxy-1-butyne (a terminal alkyne). Catalytic methods also exist; for example, iridium complexes have been shown to catalyze the isomerization of 2-butyne to 1,3-butadiene. acs.org

Rearrangement: Sigmatropic rearrangements, such as the Claisen rearrangement, are known for molecules containing both an allyl ether and a propargyl group. researchgate.netresearchgate.net Studies on structurally related compounds, like 1,4-bis(m-methoxyphenoxy)-2-butyne, have demonstrated that the 2-butyne core can facilitate Claisen rearrangements. cdnsciencepub.com Similarly, thio-Claisen rearrangements have been reported for thiophene (B33073) derivatives containing a 4-aryloxy-2-butynyl moiety, which is structurally analogous to the butynyl acetate system. researchgate.netresearchgate.net These findings suggest that this compound derivatives are potential substrates for various pericyclic rearrangement reactions to form new carbon-carbon bonds and complex molecular architectures. researchgate.net

Hydroboration-Oxidation and Hydration Reactions

Cycloaddition Reactions of this compound (e.g., Diels-Alder, Click Chemistry)

Reactions of the Ester Functional Group in this compound

The ester functional group in this compound, consisting of a carbonyl group single-bonded to an oxygen atom, is a key site for several chemical transformations. These reactions primarily involve the cleavage of the acyl-oxygen bond.

Hydrolysis of the acetate group in this compound can occur under acidic or basic conditions to yield but-2-yn-1-ol and acetic acid. This reaction is a fundamental process for ester-containing compounds. cymitquimica.com

Transesterification is another significant reaction involving the ester group. In this process, the but-2-ynoxy group of this compound is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base. For instance, the reaction of this compound with another alcohol in the presence of a catalyst like sodium methoxide (B1231860) results in the formation of a new ester and but-2-yn-1-ol. google.com This method is utilized in the synthesis of various derivatives. google.com

Enzymatic reactions also play a role in the transformation of acetylated compounds. Lipases, for example, are known to catalyze hydrolysis and transesterification reactions, often with high regioselectivity and enantioselectivity. austinpublishinggroup.com While specific studies on this compound are not prevalent, the general reactivity of esters suggests its susceptibility to such enzymatic transformations. austinpublishinggroup.com

The carbonyl group of the acetate moiety in this compound exhibits typical reactivity for esters. It can undergo nucleophilic attack, although it is generally less reactive than aldehydes and ketones. The reactivity of the carbonyl carbon is influenced by the electron-donating resonance effect from the adjacent oxygen atom.

Hydrolysis and Transesterification Reactions

Organometallic Transformations and Catalytic Conversions Involving this compound

This compound serves as a versatile substrate in a variety of organometallic-catalyzed reactions, leading to the formation of complex molecular architectures.

Palladium catalysts are widely used for activating alkynes and facilitating carbon-carbon and carbon-heteroatom bond formation. While direct examples using this compound are not extensively detailed in the provided results, analogous propargyl acetates undergo a range of palladium-catalyzed transformations. These often involve the formation of a π-allyl palladium intermediate, which can then be attacked by nucleophiles. researchgate.net

In related systems, palladium(II) catalysts have been shown to effect the cyclization of enyne esters. iupac.org For example, (Z)-4'-acetoxy-2'-butenyl 2-alkynoates undergo palladium-catalyzed cycloisomerization to form γ-butyrolactones. iupac.org This type of reaction proceeds through a proposed mechanism involving trans-acetoxypalladation of the triple bond, followed by intramolecular olefinic insertion. iupac.org The nature of the ligand, particularly nitrogen-containing ligands, is crucial in preventing side reactions like β-hydride elimination. iupac.org

Table 1: Palladium-Catalyzed Reactions of Related Acetate Compounds

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(OAc)₂ / bpy | (Z)-4'-acetoxy-2'-butenyl 2-alkynoates | γ-butyrolactones | High stereoselectivity for the exocyclic double bond. iupac.org |

| Pd(OAc)₂ / PPh₃ | Allylic Acetates | Allylic Alkylation Products | Formation of a π-allyl palladium intermediate. researchgate.net |

| Pd(OAc)₂ / K₂CO₃ / TBAB | 2-iodo-3-alkylthiophene | Poly(3-alkylthiophene) | Direct arylation polymerization. taylorandfrancis.com |

This table presents data on palladium-catalyzed reactions involving acetate-containing substrates related to this compound, illustrating the types of transformations possible.

Ruthenium catalysts are effective in mediating carbon-carbon bond forming reactions involving alkynes. researchgate.net A notable transformation is the hydroacylation of alkynes, where an aldehyde or an alcohol is coupled with an alkyne. nih.gov For example, ruthenium catalysts can facilitate the coupling of 2-butyne with alcohols or aldehydes to produce α,β-unsaturated ketones with high E-stereoselectivity. nih.gov This process, known as transfer hydrogenation, allows for the formation of C-C bonds directly from the alcohol or aldehyde oxidation level. researchgate.net

These reactions highlight the potential for this compound to participate in similar ruthenium-catalyzed couplings, where the alkyne functionality would be the reactive site. The reaction conditions, such as temperature and the presence of co-catalysts, can influence the efficiency and outcome of the transformation. nih.gov

Table 2: Ruthenium-Catalyzed Hydroacylation of 2-Butyne

| Substrate 1 | Substrate 2 | Catalyst | Product | Selectivity |

| Benzylic Alcohols | 2-Butyne | Ru(O₂CCF₃)₂(CO)(PPh₃)₂ | α,β-unsaturated ketones | >95:5 E:Z |

| Aldehydes | 2-Butyne | Ru(O₂CCF₃)₂(CO)(PPh₃)₂ | α,β-unsaturated ketones | >95:5 E:Z |

This table summarizes the results for the ruthenium-catalyzed hydroacylation of 2-butyne with different substrates, demonstrating the versatility of this C-C bond-forming reaction. nih.gov

Iridium catalysts have emerged as powerful tools for various organic transformations, including those involving alkynes and their derivatives. uwindsor.ca For instance, an iridium hydrido complex has been shown to catalytically transform 2-butyne into its isomer, 1,3-butadiene, as well as dimerization products. nih.govcsic.es This isomerization proceeds through a series of organometallic intermediates. nih.govcsic.es

Furthermore, iridium catalysts are utilized in enantioselective C-H activation and subsequent alkenylation of alcohols with alkynes. acs.org This process allows for the direct formation of C-C bonds at a C(sp³)–H site adjacent to an oxygen atom, leading to the synthesis of chiral tertiary alcohols. While not specifically demonstrated with this compound, the reactivity of the butyne moiety suggests its potential as a substrate in such iridium-catalyzed reactions. The directing group on the alcohol substrate plays a crucial role in the regioselectivity and enantioselectivity of these transformations. acs.org

Carbon Dioxide Incorporation Reactions with Propargylic Acetates

The incorporation of carbon dioxide (CO₂) into organic molecules represents a significant area of research in green and sustainable chemistry, utilizing CO₂ as an inexpensive and renewable C1 feedstock. beilstein-journals.orgnih.gov Propargylic acetates, including this compound, serve as effective electrophiles in various transition-metal-catalyzed carbon-carbon bond-forming reactions. kyoto-u.ac.jpresearchgate.net The carboxylation of these substrates provides a direct route to valuable unsaturated carboxylic acids. kyoto-u.ac.jp

Pioneering work has demonstrated the viability of cobalt-catalyzed carboxylation of propargylic acetates using carbon dioxide at atmospheric pressure. rsc.org This transformation proceeds efficiently at room temperature, employing manganese powder as a reducing agent. kyoto-u.ac.jprsc.org A variety of propargyl acetates can be converted into their corresponding carboxylic acids in good to high yields through this method. kyoto-u.ac.jprsc.org

In a typical reaction, a propargyl acetate is treated with a cobalt catalyst, such as a complex of CoI₂(phen) (where phen is 1,10-phenanthroline), in the presence of manganese powder under a CO₂ atmosphere. beilstein-journals.org The reaction, conducted in a solvent like N,N-dimethylacetamide (DMA), leads to the formation of the desired carboxylated product. beilstein-journals.org For instance, the carboxylation of a propargyl acetate (1a) using this system, followed by derivatization to its methyl ester, resulted in an 83% yield. beilstein-journals.org The cobalt catalyst is essential for the reaction to proceed. beilstein-journals.org This methodology has been successfully applied to a range of α-unsubstituted, α-mono-substituted, and α,α-disubstituted propargyl acetates. rsc.orgalnoor.edu.iq The highest yields are often observed with substrates containing a silyl (B83357) group on the alkyne terminus. rsc.org

The proposed mechanism for the cobalt-catalyzed carboxylation involves several key steps. kyoto-u.ac.jpresearchgate.net Initially, a Co(II) complex is reduced by manganese to generate a catalytically active Co(I) species. kyoto-u.ac.jpresearchgate.net This is followed by the oxidative addition of the propargyl acetate's C–O bond to the cobalt center, forming a Co(III) intermediate. kyoto-u.ac.jpresearchgate.net This intermediate is then reduced by manganese to a more nucleophilic propargyl cobalt(II) species. kyoto-u.ac.jpresearchgate.net This cobalt(II) species reacts with CO₂ to form a carboxylatocobalt intermediate, which, upon further reduction by manganese, releases the manganese carboxylate product and regenerates the Co(I) catalyst, thus completing the catalytic cycle. kyoto-u.ac.jpresearchgate.net

While cobalt is prominent, other transition metals like nickel have also been explored for the carboxylation of allylic and propargylic compounds. rsc.orgkyoto-u.ac.jp For example, nickel-catalyzed carboxylation of propargyl chloride has been reported. researchgate.net Furthermore, electrochemical methods catalyzed by palladium or nickel have been used for the carboxylation of allyl esters with CO₂, although these can sometimes suffer from low yields and regioselectivity. kyoto-u.ac.jpresearchgate.net

The following table summarizes the results of cobalt-catalyzed carboxylation for various propargylic acetates.

| Propargylic Acetate Substrate (R¹, R², R³) | Product (after hydrolysis) | Yield (%) | Reference |

|---|---|---|---|

| R¹=H, R²=H, R³=Ph | 2-phenyl-3-butynoic acid | 75 | rsc.org |

| R¹=H, R²=H, R³=TMS | 2-(trimethylsilyl)-3-butynoic acid | 94 | rsc.org |

| R¹=Me, R²=H, R³=Ph | 2-methyl-2-phenyl-3-butynoic acid | 83 | beilstein-journals.orgrsc.org |

| R¹=Me, R²=Me, R³=Ph | 2,2-dimethyl-4-phenyl-3-butynoic acid | 81 | rsc.org |

| R¹=H, R²=H, R³=n-Hex | 2-decynoic acid | 72 | rsc.org |

Mechanistic Investigations of 2 Butynyl Acetate Reactivity

Elucidation of Reaction Pathways in Ester Functional Group Transformations

Understanding how the ester group of 2-butynyl acetate (B1210297) and related compounds behaves during a reaction is fundamental. Mechanistic studies, employing techniques like isotope labeling and stereochemical analysis, provide deep insights into the bond-breaking and bond-forming events that define the transformation.

Isotope Labeling Studies for Mechanism Determination

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction, thereby distinguishing between proposed mechanistic pathways. In transformations analogous to those involving 2-butynyl acetate, such as the metal-catalyzed acyloxy migration in skipped alkynyl ketones, isotope labeling has been pivotal.

For instance, a study on the cycloisomerization of skipped alkynyl ketones containing an acyloxy group utilized ¹⁷O-labeled substrates to probe the reaction mechanism. nih.gov The researchers subjected an ¹⁷O-enriched starting material to the reaction conditions and analyzed the products. The distribution of the isotope in the furan (B31954) products revealed that the reaction mechanism is catalyst-dependent. nih.gov Transition metal catalysts like Cu(OTf)₂ and AuCl₃ promoted a pathway where the ester oxygen was incorporated exclusively into the final product, while Lewis acids led to a scrambling of the isotopic label. nih.gov This suggests different routes for the acyloxy migration, with transition metals potentially favoring a concerted rearrangement (like a Rautenstrauch-type mechanism) and Lewis acids proceeding through an ionization/Sₙ1' pathway. nih.gov

Similarly, deuterium (B1214612) labeling studies in palladium-catalyzed reactions have been used to understand elementary steps. In a Pd-catalyzed aerobic oxidative amination, deuterium incorporation experiments showed that β-hydride elimination is a reversible process, while crossover experiments demonstrated that isotopic scrambling occurs intramolecularly. nih.gov These findings are crucial for building a complete picture of the catalytic cycle. nih.gov

Table 1: Isotope Labeling Results for Acyloxy Migration Catalyzed by Various Metal Salts nih.gov An ¹⁸O-labeled acetate was used in this specific experiment.

| Entry | Catalyst | Carbonyl-labeled Product (%) | Ester Oxygen-labeled Product (%) |

|---|---|---|---|

| 1 | CuCl/Et₃N | Minor Product | Major Product |

| 2 | AgBF₄ | 0 | 100 |

| 3 | AuCl₃ | 0 | 100 |

| 4 | Cu(OTf)₂ | 0 | 100 |

| 5 | Sn(OTf)₂ | ~1:1 Mixture | |

| 6 | TMSOTf | ~1:1 Mixture |

Stereochemical Analysis and Retention/Inversion of Configuration

The stereochemical outcome of a reaction at a chiral center provides critical evidence for the operative mechanism. For reactions involving chiral propargyl compounds like derivatives of this compound, determining whether the configuration at the stereocenter is retained or inverted helps to deduce the nature of the key bond-forming and bond-breaking steps.

The stereochemical course is often dictated by whether the reaction proceeds through an Sₙ1-like or Sₙ2-like mechanism. beilstein-journals.org An Sₙ2-like displacement of the acetate group by a nucleophile would typically result in an inversion of configuration. Conversely, a pathway involving the formation of a stabilized carbocation intermediate (Sₙ1-like) could lead to a mixture of stereoisomers (racemization) or retention, depending on ion-pairing and other effects. beilstein-journals.org

In iridium-catalyzed C-C couplings, mechanistic studies have shown that the stereochemistry at the metal center can be more influential in determining the final product's enantioselectivity than the chiral ligand itself. nih.gov For example, in carbonyl allylations, the oxidative addition of the allylic acetate defines the stereochemistry at the iridium center. This stereochemical information is then transferred to the carbon atom during the subsequent carbonyl addition step, which occurs in a stereospecific manner. nih.gov This highlights that a full stereochemical analysis must consider not just the substrate but the entire catalytic system. The reaction of primary alcohols with 2-butyne (B1218202) to generate chiral allylic alcohols is one such transformation where understanding the stereochemical pathway is essential for achieving high enantioselectivity. nih.gov

Understanding Catalytic Cycles in Organometallic Reactions Involving this compound

This compound can participate in a variety of organometallic catalytic reactions. A thorough understanding of the catalytic cycle, from catalyst activation to the identification of intermediates and the rate-determining step, is essential for reaction development and optimization.

Ligand Exchange and Catalyst Activation Processes

A catalytic cycle begins with the activation of the catalyst, which often involves ligand exchange. Ligand exchange, or substitution, is a process where a ligand in a metal complex is replaced by another, such as the substrate. This step can be crucial for creating a vacant coordination site necessary for the reaction to proceed.

In many palladium-catalyzed reactions, the acetate ligand itself plays a multifaceted role beyond simply being a leaving group. acs.orgnih.gov It can act as an "inner-sphere" base, assisting in deprotonation steps through a process known as concerted metalation-deprotonation (CMD). nih.gov Furthermore, the acetate can facilitate proton transfer between different ligands without involving a metal hydride, a mechanism termed ligand-to-ligand hydrogen transfer (LLHT). nih.gov

Studies on water oxidation catalysts have shown that activation can involve an intricate sequence of oxidation and ligand exchange. For a molecular manganese vanadium oxide catalyst, the proposed activation mechanism involves a one-electron oxidation of the catalyst, followed by an acetate-to-water ligand exchange, and then a second one-electron oxidation. nih.gov This interplay between redox chemistry and ligand exchange is critical for forming the catalytically active species. nih.gov

Identification of Key Intermediates and Turnover-Limiting Steps

Identifying the intermediates that exist along the catalytic pathway and determining the slowest step (the turnover-limiting step) are central goals of mechanistic investigation. The resting state of the catalyst—the most stable intermediate in the cycle—is often what is observed experimentally.

In the iridium-catalyzed transformation of 2-butyne, NMR spectroscopy allowed for the observation of key reaction intermediates. acs.org The reaction between the iridium catalyst and 2-butyne led to the formation of stable allyl complexes, which were identified as potential intermediates en route to the final products. acs.org Further experiments suggested that the final release of the product (1,3-butadiene) from the metal center is the last and likely turnover-limiting step of the isomerization pathway. acs.org

The turnover-limiting step can vary significantly depending on the specific catalytic system. For example, in a palladium-catalyzed amination reaction, kinetic studies and Hammett analysis pointed to the insertion of the alkene into the palladium-nitrogen bond as the turnover-limiting step. nih.gov In contrast, for some C-H activation cycles, the C-H bond cleavage itself is the rate-limiting step. acs.orgnih.gov

Table 2: Catalytic Transformation of 2-Butyne by Iridium Complex 1 acs.org

| Product | Description |

|---|---|

| 1,3-Butadiene | Isomerization Product |

| (E)-4-methyl-3-methylene-1,4-hexadiene | Dendralene Dimerization Product |

| (3Z)-3,4-dimethyl-1,3,5-hexatriene | Linear Hexatriene Dimerization Product |

| 2,3-dimethyl-1,3-cyclohexadiene | Thermal Electrocyclization Product of Hexatriene |

Computational Mechanistic Studies of this compound Transformations (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the complex energy landscapes of catalytic reactions. scispace.com DFT allows for the characterization of transient intermediates and transition states that are often impossible to detect experimentally, providing a quantitative understanding of reaction barriers and pathways. scispace.comwhiterose.ac.uk

For the iridium-catalyzed isomerization of 2-butyne, DFT calculations complemented experimental observations to disclose competing mechanisms. acs.org The calculations helped to rationalize the formation of various products by evaluating the energetics of different pathways, including those involving proton transport by the triflate counter-ion. acs.org

In studies of the palladium-catalyzed acetoxylation of unsymmetrical alkynes, DFT calculations were crucial for understanding the origin of regio- and stereoselectivity. acs.org By mapping the potential energy profiles for different reaction pathways (e.g., α- vs. β-acetoxylation), researchers could identify the lowest energy path and thus predict the major product. acs.org These studies confirmed the cooperative action of the acetate ligand, which was shown to lower the energy barrier for key steps like proton migration. acs.orgnih.gov DFT has also been used to probe rearrangements of related ester compounds, rationalizing product formation through competing pericyclic reactions and subsequent isomerizations. researchgate.net

Applications of 2 Butynyl Acetate in Advanced Organic Synthesis

Building Block in the Synthesis of Pharmacologically Active Compounds

The reactivity of 2-butynyl acetate (B1210297) makes it an important starting material for the synthesis of a wide array of molecules with potential therapeutic applications.

2-Butynyl acetate and its derivatives have been instrumental in the design and synthesis of novel analgesic and anti-inflammatory agents. Researchers have focused on creating new compounds that can offer potent therapeutic effects with fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs). sphinxsai.comresearchgate.net

A notable application involves the synthesis of derivatives of α-cyclohexyl-α-hydroxy-benzeneacetic acid-4-(diethylamino)-2-butynyl ester hydrochloride. In these syntheses, 4-diethylamino-2-butynyl acetate serves as a key intermediate. sphinxsai.com The process generally involves the condensation of this intermediate with other molecules to produce a series of structurally diverse analogs. These compounds are then screened for their analgesic and anti-inflammatory activities. sphinxsai.com Studies have shown that some of these derivatives exhibit promising activity, comparable to standard drugs like Diclofenac sodium, with the added benefit of a lower ulcerogenic effect. sphinxsai.comnih.gov The structure-activity relationship of these compounds is a key area of investigation, aiming to optimize their therapeutic profiles. sphinxsai.com

| Intermediate | Role in Synthesis | Resulting Compound Class |

| 4-diethylamino-2-butynyl acetate | Key building block in condensation reactions. sphinxsai.com | α-cyclohexyl-α-hydroxy-benzeneacetic acid-4-(diethylamino)-2-butynyl ester hydrochloride derivatives. sphinxsai.com |

| 2-butynyl p-toluenesulfonate | Versatile reagent in nucleophilic substitution reactions. | Various pharmacologically active agents. |

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of many drugs. mdpi.com this compound's reactive alkyne group makes it a valuable precursor for constructing complex heterocyclic systems. While direct examples of this compound in the synthesis of specific complex heterocyclic drugs are not extensively detailed in the provided search results, its parent alcohol, 2-butyn-1-ol (B121050), is a known intermediate in the synthesis of various pharmaceuticals, including antifungal and antitumor agents. nbinno.com The versatility of the butynyl group is evident in its use to create diverse molecular architectures. The synthesis of N-heterocyclic carbene (NHC) precursors, which are crucial in catalysis for organic synthesis, has also utilized butenyl derivatives, highlighting the broader utility of such structures in creating complex molecules. researchgate.net

Design and Synthesis of Analgesic and Anti-inflammatory Agents using this compound Derivatives

Contribution to Material Science Precursor Chemistry

The unsaturated nature of this compound suggests its potential utility in the field of material science, particularly as a monomer for polymerization reactions.

While specific studies on the homopolymerization of this compound are not prevalent in the provided results, the polymerization of other unsaturated acetates and related vinylacetylene derivatives provides a conceptual framework for its potential applications. acs.org The polymerization of vinylacetylene derivatives can be controlled to selectively react at the vinyl group, leaving the acetylenic group available for further functionalization. acs.org This approach allows for the creation of functional polymers with pendant acetylenic groups. These groups can then undergo further reactions to introduce various functionalities, leading to polymers with tailored properties. acs.org

Conceptually, this compound could be incorporated into polymer chains, either through copolymerization with other monomers or by functionalizing a pre-existing polymer with the this compound moiety. The presence of the alkyne and acetate groups could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to undergo post-polymerization modifications. For instance, copper-catalyzed copolymerization of propargyl carbonates with aryldiazomethanes has been shown to produce poly(1,4-diaryl-2-butyne-1,4-diyl)s, demonstrating the utility of alkyne-containing monomers in creating novel polymer backbones. researchgate.net

Role as an Intermediate in Industrial Chemical Syntheses

This compound and its related compounds play a role as intermediates in various industrial chemical syntheses. intpcc.com The parent compound, 2-butyne-1,4-diol, is a significant industrial chemical used as a precursor for a variety of products, including textile additives, corrosion inhibitors, plasticizers, and synthetic resins. fishersci.beatamankimya.com It is also a key raw material in the synthesis of Vitamin B6. fishersci.beatamankimya.com

While direct large-scale industrial applications of this compound itself are not as well-documented as its diol counterpart, its role as a reactive intermediate in organic synthesis suggests its utility in multi-step industrial processes for producing fine chemicals and pharmaceuticals. intpcc.com The synthesis of 2-butyn-1-ol, the precursor to this compound, can be achieved from industrial waste streams, highlighting a potential for green and sustainable chemical production. google.com The versatility of the butynyl functional group makes it a valuable component in the toolbox of industrial organic chemists for constructing complex molecules.

Advanced Characterization and Analytical Methodologies in 2 Butynyl Acetate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 2-butynyl acetate (B1210297). These techniques provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-butynyl acetate by mapping the carbon and hydrogen framework.

¹H NMR: In proton NMR (¹H NMR) of this compound, the chemical shifts are indicative of the electronic environment of the protons. The methyl protons of the acetate group typically appear as a singlet around δ 2.02 ppm. The methylene (B1212753) protons adjacent to the oxygen atom show a signal, while the methyl protons of the butynyl group are also observed.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For acetate derivatives, the carbonyl carbon of the ester group typically resonates at a downfield chemical shift, often around 171.02 ppm. researchgate.net The carbons of the alkyne group in 2-butyne (B1218202) have been noted at specific resonances. nist.gov The oxygenated carbon atom attached to the acetate group is also clearly distinguishable, appearing at a characteristic shift (e.g., δ 81.13 ppm in similar structures). researchgate.net

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Assignment | δ (ppm) |

| Acetate CH₃ | ~2.02 |

| Methylene CH₂ | Data not available |

| Butynyl CH₃ | Data not available |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands for an acetate ester like this compound include:

A strong C=O stretching vibration for the ester carbonyl group, typically observed in the range of 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester linkage, usually found between 1200 and 1300 cm⁻¹.

The C≡C triple bond stretch of the alkyne group, which is a weak band and appears around 2100-2260 cm⁻¹.

C-H stretching and bending vibrations for the methyl and methylene groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1735-1750 |

| C-O Stretch (Ester) | 1200-1300 |

| C≡C Stretch (Alkyne) | 2100-2260 (weak) |

| C-H Stretch | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

The fragmentation of esters often involves the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments would likely arise from the cleavage of the ester bond. The molecular ion (M⁺) peak would correspond to the molecular weight of the compound. Common fragmentation patterns in mass spectrometry can be complex, but for acetate-containing compounds, a fragment ion at m/z 43, corresponding to [CH₃CO]⁺, is often observed. copernicus.org The fragmentation is influenced by the stability of the resulting carbocations and radicals. libretexts.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. cdc.gov In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase.

For the analysis of acetate esters, a variety of columns and detectors can be used. A flame ionization detector (FID) is common for quantifying organic compounds. cdc.govtreefruitresearch.org The choice of the GC column, such as a DB-5 or a Porapak Q, and the temperature program are critical for achieving good separation. ashs.orgscielo.br For instance, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. ashs.orgmpg.de

| GC Parameter | Typical Value/Condition |

| Column | DB-5, Porapak Q, Rtx-5 |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Carrier Gas | Helium, Nitrogen, Hydrogen |

| Injection Mode | Splitless or Split |

| Temperature Program | Isothermal or Gradient |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound, particularly for less volatile or thermally sensitive samples. cdc.gov

In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). The separation is based on the analyte's interaction with the stationary phase. For acetate compounds, reverse-phase HPLC is often employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A common mobile phase might consist of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is typically achieved using an ultraviolet (UV) detector. cdc.gov

| HPLC Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water mixture, often with formic or phosphoric acid |

| Detector | UV-Vis Detector, Mass Spectrometer (MS) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Column Temperature | Often ambient or slightly elevated (e.g., 40°C) engineeringscience.rs |

Computational Chemistry and Theoretical Modeling of 2 Butynyl Acetate Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 2-butynyl acetate (B1210297). mdpi.com These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and how this dictates its reactivity. mdpi.com

By applying quantum mechanics, one can calculate various properties of 2-butynyl acetate, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the regions of high or low electron density can indicate sites susceptible to nucleophilic or electrophilic attack.

Theoretical studies on related alkynes have demonstrated that factors like strain and distortion energy, along with the energy gap between frontier molecular orbitals, significantly influence reactivity in processes like cycloaddition reactions. mdpi.com Quantum mechanical calculations can elucidate these factors for this compound, providing a quantitative basis for understanding its chemical behavior. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. jinr.ru By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of the conformational landscape of flexible molecules like this compound. jinr.ru

For this compound, MD simulations can be employed to explore the different spatial arrangements (conformers) the molecule can adopt due to rotation around its single bonds. These simulations can reveal the relative energies of different conformers and the energy barriers between them. Understanding the preferred conformations is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence conformational preferences. columbia.edu For example, in a polar solvent, conformations that expose polar groups to the solvent may be favored. The insights gained from MD simulations can help in understanding the behavior of this compound in different chemical and biological systems. jinr.rucolumbia.edu

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction and Energetics

Density Functional Theory (DFT) is a popular quantum mechanical method that has proven to be a reliable tool for investigating chemical reaction mechanisms. nih.gov DFT calculates the electronic energy of a molecule based on its electron density, offering a good balance between computational cost and accuracy. nih.gov

For this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition state structures. nih.govresearchgate.net By determining the energies of these species, one can calculate activation energies and reaction enthalpies, providing a quantitative prediction of reaction rates and thermodynamics. nih.gov

For example, in cycloaddition reactions involving alkynes, DFT has been successfully used to explain observed selectivities by comparing the energy barriers of different possible reaction pathways. mdpi.com The accuracy of DFT methods allows for the detailed investigation of factors influencing reactivity, such as steric hindrance and electronic effects. mdpi.com Studies have shown that the choice of the functional and basis set in DFT calculations is important for obtaining reliable results. osti.gov

Table 1: Example of DFT Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (Pathway A) | 25.3 |

| Activation Energy (Pathway B) | 28.1 |

| Reaction Enthalpy | -15.7 |

This table is illustrative and does not represent actual experimental or calculated data for a specific reaction of this compound.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. collaborativedrug.com SAR models aim to establish a correlation between the chemical structure of a compound and its biological activity or a specific chemical property. wikipedia.org

For this compound, SAR studies would involve synthesizing and testing a series of derivatives where specific parts of the molecule are systematically modified. By observing how these structural changes affect a particular activity, one can identify key molecular features responsible for that activity. oncodesign-services.com For instance, one could investigate how altering the length of the alkyl chain or substituting the acetyl group affects its biological efficacy. jst.go.jp

Computational QSAR (Quantitative Structure-Activity Relationship) models can then be developed using the experimental data. wikipedia.org These models use molecular descriptors (numerical representations of chemical structure) to create a mathematical equation that can predict the activity of new, untested derivatives. wikipedia.orgoncodesign-services.com This predictive capability is highly valuable as it can guide the design of more potent and selective compounds, saving time and resources in the discovery process. collaborativedrug.com A study on the toxicity of aliphatic esters, which included this compound, utilized molecular descriptors based on van der Waals properties to develop QSAR models. researchgate.net

Q & A

Basic Research Question

- GC-MS : Use a polar column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min) for separation .

- HPLC : C18 column with UV detection at 210 nm (acetate group absorption) .

- ¹H NMR : Characteristic peaks include δ 4.7 (CH₂OAc), δ 2.1 (CH₃CO), and δ 1.8 (alkyne proton) .

How do structural modifications of this compound influence its reactivity in organic synthesis?

Advanced Research Question

Substituents on the alkyne or acetate moiety alter reactivity:

- Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing nucleophilic acyl substitution.

- Bulky groups at the propargylic position reduce cyclization rates due to steric hindrance .

- Conjugation with aromatic systems (e.g., phenylacetylene derivatives) shifts UV-Vis absorption maxima, useful for photochemical studies .

What strategies mitigate decomposition of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.